molecular formula C23H27Cl2N3O5S B2526153 2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride CAS No. 1329898-11-4

2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride

Cat. No.: B2526153
CAS No.: 1329898-11-4
M. Wt: 528.45
InChI Key: SNJCVFBCLXTGEW-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H27Cl2N3O5S and its molecular weight is 528.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex acetamide derivatives, including those with benzothiazole and morpholinoethyl components, involves advanced organic chemistry techniques. For example, compounds have been synthesized through cyclocondensation and condensation reactions, demonstrating the versatility and reactivity of these molecules. Such synthetic strategies are crucial for developing new pharmaceuticals and materials with specific biological or chemical properties (Yusov et al., 2019) (Yu et al., 2014).

Analgesic and Anti-Inflammatory Activities

Compounds structurally related to the query molecule have shown significant analgesic and anti-inflammatory activities in preclinical models. These activities suggest their potential for treating pain and inflammation-related conditions. For instance, certain acetamide hydrochlorides displayed analgesic effects comparable to standard drugs, highlighting their therapeutic potential (Yusov et al., 2019).

Antitumor Activity

Benzothiazole derivatives have been evaluated for their antitumor activities against various human tumor cell lines. This research indicates that compounds with benzothiazole and acetamide components can serve as potent anticancer agents, with some showing considerable activity against specific cancer cell lines (Yurttaş et al., 2015).

Antimicrobial Activity

The synthesis of novel acetamide analogues, including those with morpholino groups, has been reported to exhibit antimicrobial activity. These findings suggest that such compounds could be developed into new antimicrobial agents to combat resistant bacterial and fungal infections (Jayadevappa et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or other molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s used or stored .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, or investigating its mechanism of action .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O5S.ClH/c1-29-18-7-8-19(30-2)22-21(18)25-23(33-22)27(10-9-26-11-13-31-14-12-26)20(28)15-32-17-5-3-16(24)4-6-17;/h3-8H,9-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJCVFBCLXTGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)COC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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